3,4-Dibromo-4-phenyl-2-butanone

Organic Synthesis Bromination Reaction Yield

3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7) is a brominated ketone and a versatile intermediate in organic synthesis. It is characterized by its molecular formula C10H10Br2O and a molecular weight of approximately 305.99 g/mol.

Molecular Formula C10H10Br2O
Molecular Weight 305.99 g/mol
CAS No. 6310-44-7
Cat. No. B189314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-4-phenyl-2-butanone
CAS6310-44-7
Molecular FormulaC10H10Br2O
Molecular Weight305.99 g/mol
Structural Identifiers
SMILESCC(=O)C(C(C1=CC=CC=C1)Br)Br
InChIInChI=1S/C10H10Br2O/c1-7(13)9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10H,1H3
InChIKeyDQQMRIMUYWACAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-4-phenyl-2-butanone CAS 6310-44-7: Properties and Procurement Baseline


3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7) is a brominated ketone and a versatile intermediate in organic synthesis . It is characterized by its molecular formula C10H10Br2O and a molecular weight of approximately 305.99 g/mol . The compound typically exists as a white crystalline solid with a reported melting point of 124-125 °C . It is primarily utilized as a building block in the preparation of various heterocyclic compounds and other complex molecules .

Why Generic Substitution is Ineffective for 3,4-Dibromo-4-phenyl-2-butanone


The performance of 3,4-Dibromo-4-phenyl-2-butanone in synthetic applications cannot be reliably achieved by substituting it with other α-bromoketones or even other α,α-dibromoketones. Its unique combination of a ketone and a geminal dibromo group, along with a phenyl substituent, dictates specific reactivity and regioselectivity in nucleophilic substitution and cyclocondensation reactions [1]. For instance, the compound's behavior in Hantzsch thiazole synthesis or as a precursor for anticancer agents is tied to its specific structure, making generic substitution a high-risk approach that can lead to lower yields or different reaction outcomes [1].

Quantitative Differentiation of 3,4-Dibromo-4-phenyl-2-butanone Against Analogs


Synthesis Yield of 3,4-Dibromo-4-phenyl-2-butanone via Standard Bromination

A standard preparation method for 3,4-Dibromo-4-phenyl-2-butanone involves the bromination of 4-phenyl-3-buten-2-one in carbon tetrachloride, followed by recrystallization from methanol. The reported yield for this specific process is 52-57% . This yield provides a benchmark for evaluating alternative synthetic routes or for process optimization, as yields for similar dibrominations can vary significantly depending on the substrate and conditions .

Organic Synthesis Bromination Reaction Yield

Enhanced Reactivity of α,α-Dibromoketones in Hantzsch Thiazole Synthesis

As a member of the α,α-dibromoketone class, 3,4-Dibromo-4-phenyl-2-butanone is expected to be a more reactive and non-lachrymatory alternative to conventional α-bromoketones for Hantzsch thiazole synthesis [1]. The superior reactivity of α,α-dibromoketones over α-bromoketones has been demonstrated in the reaction with 3,5-dimethyl-1-thiocarboxamide, although specific rate data for 3,4-Dibromo-4-phenyl-2-butanone is not available in the class-level study [1].

Heterocyclic Chemistry Thiazole Synthesis Reactivity

Solid-State Characterization and Handling: Melting Point Comparison

3,4-Dibromo-4-phenyl-2-butanone is a white crystalline solid with a melting point of 124-125 °C . This is in contrast to many other α-bromoketones and α,α-dibromoketones, which can often be liquids or low-melting solids that are lachrymatory [1]. The high melting point and crystalline nature of 3,4-Dibromo-4-phenyl-2-butanone facilitate easier handling, purification, and storage, reducing exposure risks and improving workflow efficiency .

Physicochemical Properties Handling Characterization

Analytical Data Availability for Quality Control

Comprehensive analytical data, including 1H NMR, FTIR, and MS (GC) spectra, are available for 3,4-Dibromo-4-phenyl-2-butanone from spectral databases [1]. This contrasts with many other research chemicals where such data may be proprietary or not readily accessible. The availability of reference spectra simplifies identity confirmation and purity assessment for quality control, which is a significant advantage for ensuring experimental reproducibility [1].

Analytical Chemistry Quality Control Spectroscopy

Key Application Scenarios for 3,4-Dibromo-4-phenyl-2-butanone


Synthesis of Polyfunctional Pyrazoles

This compound serves as a key intermediate in a one-pot, three-component coupling reaction to synthesize polyfunctional pyrazoles. The reaction proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and transition metal-free oxidative aromatization sequence .

Preparation of Anticancer Agent Precursors

3,4-Dibromo-4-phenyl-2-butanone is used as a precursor in the synthesis of novel anticancer agents. It can be reacted with various amines to yield potential therapeutic candidates that have shown significant cytotoxic activity against cancer cell lines .

Hantzsch Thiazole Synthesis

As an α,α-dibromoketone, this compound is a superior alternative to α-bromoketones for the Hantzsch thiazole synthesis. Its higher reactivity and non-lachrymatory nature make it a preferred reagent for constructing the thiazole nucleus .

General Nucleophilic Substitution Reactions

The presence of two bromine substituents makes this compound an excellent candidate for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups to build molecular complexity .

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